molecular formula C13H13BN2O3 B11761291 3-Amino-5-(phenylcarbamoyl)phenylboronic acid

3-Amino-5-(phenylcarbamoyl)phenylboronic acid

Cat. No.: B11761291
M. Wt: 256.07 g/mol
InChI Key: JCQUZYJCRVOKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-(phenylcarbamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C13H13BN2O3. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(phenylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(phenylcarbamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines .

Mechanism of Action

The mechanism of action of 3-Amino-5-(phenylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as drug delivery and molecular recognition. The boronic acid group can interact with hydroxyl groups on biomolecules, forming stable complexes that can be used for targeted delivery or sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and phenylcarbamoyl groups, which enhance its reactivity and versatility in various chemical reactions and applications. This makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H13BN2O3

Molecular Weight

256.07 g/mol

IUPAC Name

[3-amino-5-(phenylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c15-11-7-9(6-10(8-11)14(18)19)13(17)16-12-4-2-1-3-5-12/h1-8,18-19H,15H2,(H,16,17)

InChI Key

JCQUZYJCRVOKOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.